molecular formula C19H20FN3O2 B2986104 1-Benzyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea CAS No. 891103-54-1

1-Benzyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea

Cat. No.: B2986104
CAS No.: 891103-54-1
M. Wt: 341.386
InChI Key: SBXODJNQYCSUET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea is a complex organic compound that features a unique combination of benzyl, fluorophenyl, and pyrrolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidinone core, followed by the introduction of the fluorophenyl group and finally the benzyl and methylurea groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying enzyme interactions or as a potential drug candidate.

    Medicine: It could be explored for its therapeutic potential, particularly in the development of new pharmaceuticals.

    Industry: Its properties might make it suitable for use in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The fluorophenyl group could enhance its binding affinity to certain molecular targets, while the pyrrolidinone core might provide stability and specificity.

Comparison with Similar Compounds

  • 1-Benzyl-3-(3-fluorophenyl)urea
  • 1-Benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
  • 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid

Uniqueness: 1-Benzyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly interesting for applications that require precise molecular interactions, such as in drug design or advanced materials.

Properties

IUPAC Name

1-benzyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c1-22(12-14-6-3-2-4-7-14)19(25)21-16-11-18(24)23(13-16)17-9-5-8-15(20)10-17/h2-10,16H,11-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXODJNQYCSUET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.